Miyoshi Myopathy
Miyoshi Myopathy
ICD: G71.0Ontology ID: DOID:0060086
Description
Miyoshi Myopathy is a rare, autosomal recessive muscular dystrophy characterized by progressive weakness and atrophy primarily affecting the distal muscles of the lower limbs, such as the gastrocnemius and soleus. Onset typically occurs in young adulthood, leading to difficulty with activities like tiptoeing or climbing stairs. It is caused by mutations in the DYSF gene, encoding dysferlin, a protein crucial for sarcolemma repair. Diagnosis involves clinical findings, elevated creatine kinase, electromyography, and genetic testing.
Treatment Compounds
Treatment Compounds
List of compounds for treating this disease
ESR2
基因: ESR2Receptor
NFE2L2
基因: NFE2L2Transcription Factor
CFTR
基因: CFTRIon Channel
CDK6
基因: CDK6Enzyme
ABCC1
基因: ABCC1Transporter
其他治疗化合物
直接关联的治疗化合物,作用靶点尚未明确
Statistics
Treatment Compounds1
Metadata
Created At2/2/2026
Updated At2/12/2026
